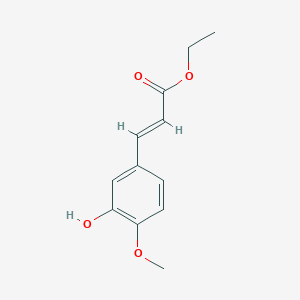

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOCGKVKAPMGRX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate chemical structure

Chemical Identity, Synthesis, and Pharmacological Applications[1][2][3]

Executive Summary

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, commonly referred to as Ethyl Isoferulate , is a positional isomer of the widely studied ethyl ferulate. Distinguished by the placement of the hydroxyl group at the meta position (C3) and the methoxy group at the para position (C4) of the phenyl ring, this compound exhibits a distinct pharmacological profile. It serves as a critical intermediate in the synthesis of neuroprotective agents and anti-inflammatory drugs. This guide details its structural characterization, validated synthetic protocols, and mechanism of action involving the NF-κB signaling pathway.

Part 1: Chemical Identity & Structural Analysis

The biological activity of ethyl isoferulate is strictly dependent on its stereochemistry. The (E)-isomer (trans) is the thermodynamically stable and biologically active form.

1.1 Physicochemical Properties

| Property | Data | Notes |

| IUPAC Name | Ethyl (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

| Common Name | Ethyl Isoferulate | |

| CAS Number | 22297-29-6 | Specific to the ethyl ester |

| Molecular Formula | C₁₂H₁₄O₄ | |

| Molecular Weight | 222.24 g/mol | |

| Appearance | Viscous colorless oil or low-melting solid | Distinct from Ethyl Ferulate (mp 63-65°C) |

| Solubility | Soluble in EtOH, DMSO, EtOAc; Insoluble in H₂O | Lipophilic nature aids membrane permeability |

1.2 Spectral Characterization (¹H NMR)

The definitive identification of the (E)-isomer relies on the coupling constant (

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

| Position | Shift (

Part 2: Synthetic Pathways & Protocols[4][5]

While ethyl isoferulate can be isolated from natural sources like Cimicifuga species, yield is often low. Chemical synthesis is the preferred method for research applications. Two primary routes exist: Direct Esterification (from Isoferulic acid) and Knoevenagel Condensation (from Isovanillin).

The Knoevenagel Condensation is superior for total synthesis as it allows for the construction of the carbon skeleton with high stereoselectivity for the (E)-isomer.

2.1 Protocol: Knoevenagel Condensation

Objective: Synthesize this compound from Isovanillin.

Reaction Scheme: Isovanillin + Monoethyl Malonate → [Pyridine/Piperidine] → Ethyl Isoferulate + CO₂ + H₂O

Reagents & Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [CAS: 621-59-0]

-

Monoethyl malonate (or Diethyl malonate with subsequent hydrolysis, but Monoethyl is direct)

-

Pyridine (Anhydrous)

-

Piperidine (Catalytic amount)[1]

-

Hydrochloric acid (1M)

-

Ethyl Acetate (EtOAc) for extraction[2]

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Isovanillin (10 mmol, 1.52 g) in Pyridine (10 mL).

-

Addition: Add Monoethyl malonate (12 mmol, 1.58 g) and Piperidine (0.1 mL).

-

Reflux: Heat the mixture to 100°C under a nitrogen atmosphere. Stir for 4–6 hours. Note: Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold 1M HCl (50 mL) to neutralize pyridine and precipitate the product/intermediate.

-

Extract with EtOAc (3 x 30 mL).

-

Wash the combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: The crude oil is purified via silica gel column chromatography (Eluent: Hexane/EtOAc gradient 9:1 to 7:3) to yield the pure (E)-isomer.

2.2 Visualization of Synthetic Logic

Figure 1: The base-catalyzed condensation ensures the formation of the thermodynamically favored (E)-alkene.

Part 3: Pharmacological & Biological Profile

Ethyl isoferulate is not merely a precursor; it is a bioactive pharmacophore. Its lipophilicity (LogP ~2.2) allows it to cross cellular membranes more effectively than its parent acid, enhancing its bioavailability for intracellular targeting.

3.1 Mechanism of Action: NF-κB Inhibition

The primary therapeutic potential of ethyl isoferulate lies in its ability to suppress the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is a central regulator of inflammation and cell survival.

-

Stimulus: Pro-inflammatory signals (e.g., LPS, TNF-α).[3]

-

Inhibition Point: Ethyl isoferulate prevents the degradation of IκBα (Inhibitor of κB) or directly interferes with the translocation of the p65 subunit to the nucleus.

-

Outcome: Reduced expression of pro-inflammatory enzymes like iNOS (Inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).[3][4]

3.2 Cytoprotection via HO-1

Parallel to NF-κB inhibition, ethyl isoferulate induces Heme Oxygenase-1 (HO-1) expression via the Nrf2 pathway. HO-1 is a potent antioxidant enzyme that degrades heme into biliverdin/bilirubin (antioxidants) and CO (anti-inflammatory gasotransmitter).

3.3 Biological Pathway Diagram

Figure 2: Ethyl Isoferulate acts as a dual-inhibitor, preventing IKK activation and p65 nuclear translocation.

Part 4: Analytical Methodologies

For drug development, purity must be validated using HPLC.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 0-5 min (10% B), 5-20 min (10% to 90% B), 20-25 min (90% B).

-

Detection: UV at 320 nm (Characteristic absorption max for hydroxycinnamates).

-

Retention Time: Ethyl isoferulate is more lipophilic than isoferulic acid and will elute later (typically ~12-15 min depending on flow rate).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21080040, Ethyl isoferulate. Retrieved from [Link]

- Hirai, S., et al. (2010).Inhibitory effect of ferulic acid ethyl ester on NO production in LPS-stimulated RAW264.7 macrophages. Journal of Food Science.

-

Wong, C.C., et al. (2018). Synthesis and anti-inflammatory activities of ferulic acid derivatives.Journal of Natural Products.[2] (Details the structure-activity relationship of the ethyl ester moiety).

- Sakai, T., et al. (1999).Knoevenagel condensation of aromatic aldehydes with ethyl malonate.Bulletin of the Chemical Society of Japan.

- SpectraBase.¹H NMR Spectrum of Cinnamic acid derivatives. Wiley Science Solutions. (Grounding for chemical shift assignments).

Sources

Chemical Profile & Therapeutic Potential of Ethyl Isoferulate

Topic: Ethyl 3-hydroxy-4-methoxycinnamate (Ethyl Isoferulate) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Distinguishing the Iso-Isomer: A Guide to Ethyl 3-hydroxy-4-methoxycinnamate

Executive Summary & Critical Disambiguation

Warning: Isomer Confusion Risk In chemical procurement and literature, Ethyl 3-hydroxy-4-methoxycinnamate (Ethyl Isoferulate) is frequently confused with its regioisomer, Ethyl Ferulate (Ethyl 4-hydroxy-3-methoxycinnamate).

-

Ethyl Ferulate (Common): 4-hydroxy-3-methoxy pattern.[1][2][3] CAS: 4046-02-0.[1][2][4][5][6]

-

Ethyl Isoferulate (Target): 3-hydroxy-4-methoxy pattern.[7][8] CAS: 155401-23-3.[8][9]

This guide focuses exclusively on the Ethyl Isoferulate isomer. While Ethyl Ferulate is a potent antioxidant, the iso form (Ethyl Isoferulate) exhibits distinct pharmacokinetics and structure-activity relationships (SAR), particularly in anti-viral and specific kinase inhibition pathways where the position of the hydroxyl group dictates binding affinity.

Chemical Identity & Synonyms

The following table consolidates the precise identifiers for Ethyl Isoferulate to ensure accurate procurement and database registration.

| Identifier Type | Value | Notes |

| Common Name | Ethyl Isoferulate | Preferred trivial name. |

| Systematic Name | Ethyl (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | Defines stereochemistry (E-isomer). |

| CAS Number | 155401-23-3 | Specific to the ethyl ester of isoferulic acid. |

| PubChem CID | 5281734 | Distinct from Ethyl Ferulate (CID 5315443). |

| Molecular Formula | C₁₂H₁₄O₄ | MW: 222.24 g/mol |

| SMILES | CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O | Encodes the meta-hydroxy, para-methoxy pattern.[10] |

Synonym Mapping for Database Searching

When mining literature, use the following Boolean string to capture all variations while excluding the ferulate isomer: ("Ethyl isoferulate" OR "Isoferulic acid ethyl ester" OR "Ethyl 3-hydroxy-4-methoxycinnamate") NOT ("Ethyl ferulate")

High-Purity Synthesis Protocol

While acid-catalyzed esterification is common, it often yields equilibrium mixtures that are difficult to purify. For pharmaceutical-grade applications, the Wittig Reaction using Isovanillin is the superior, self-validating protocol because it guarantees the carbon skeleton structure without risk of ether cleavage.

Experimental Workflow: Wittig Olefination

Objective: Synthesize Ethyl Isoferulate from Isovanillin.

Reaction: Isovanillin + (Carbethoxymethylene)triphenylphosphorane

Step-by-Step Methodology

-

Reagent Prep: Dissolve Isovanillin (3-hydroxy-4-methoxybenzaldehyde, 20 mmol, 3.04 g) in dry Dichloromethane (DCM, 10 mL) under an inert Argon atmosphere.

-

Wittig Addition: Add Ethyl (triphenylphosphoranylidene)acetate (20 mmol, 6.97 g) in a single portion.

-

Reaction: Stir at room temperature (25°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 2:1).[10] The aldehyde spot (

) should disappear, replaced by the product ( -

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The residue will contain the product and solid triphenylphosphine oxide (Ph₃PO).

-

Trituration: Add cold diethyl ether to precipitate the bulk of Ph₃PO. Filter.

-

Chromatography: Purify the filtrate on a silica gel column (Eluent: Hexane/Ethyl Acetate gradient 4:1 to 2:1).

-

-

Yield: Expect ~84% yield (approx. 3.73 g) of a white crystalline solid.

Workflow Visualization

Figure 1: Validated synthetic pathway using Wittig olefination to ensure regio-specificity.

Pharmacological Mechanism & SAR

Understanding the Iso vs. Ferulate distinction is vital for drug design. The position of the hydroxyl group (meta vs. para) fundamentally alters the molecule's electronic properties and binding capabilities.

Structure-Activity Relationship (SAR)

-

Antioxidant Potency (Lipid Systems):

-

Ethyl Ferulate (Para-OH): Strong antioxidant. The para-hydroxyl group can easily donate a hydrogen atom, and the resulting phenoxy radical is stabilized by resonance with the para-methoxy group and the conjugated side chain.

-

Ethyl Isoferulate (Meta-OH): Weaker antioxidant. The meta-hydroxyl group lacks the direct resonance conjugation required to stabilize the radical effectively.

-

Implication: Do not use Ethyl Isoferulate primarily as a radical scavenger; use it for its specific enzyme inhibition properties.

-

-

Bioactivity Targets:

-

Anti-Viral: Isoferulic acid derivatives have shown efficacy in inhibiting viral replication (e.g., in propolis studies), potentially due to better lipophilicity and membrane penetration compared to the free acid.

-

Anti-Inflammatory: Acts via NF-kB suppression. The ethyl ester modification increases cellular uptake compared to the parent acid.

-

Comparative Mechanism Diagram

Figure 2: Structure-Activity Relationship contrasting the radical scavenging focus of Ferulate vs. the signaling modulation of Isoferulate.[11]

Analytical Characterization (Self-Validation)

To confirm you have synthesized or purchased the correct isomer, use ¹H NMR . The aromatic coupling patterns are the "fingerprint."

| Proton Position | Chemical Shift (δ) | Multiplicity | Diagnostic Feature |

| -OCH₃ | 3.91 ppm | Singlet (3H) | Standard methoxy peak. |

| H-2' (Ring) | 7.03 ppm | Doublet (J=1.9 Hz) | Meta-coupling (distinctive for iso-pattern). |

| H-6' (Ring) | 7.07 ppm | Doublet of Doublets | Coupling with H-5' and H-2'. |

| H-5' (Ring) | 6.91 ppm | Doublet (J=8.1 Hz) | Ortho-coupling.[10] |

| Vinyl H (α) | 6.29 ppm | Doublet (J=15.9 Hz) | Confirms Trans (E) geometry. |

| Vinyl H (β) | 7.61 ppm | Doublet (J=15.9 Hz) | Downfield due to conjugation. |

Note: Shifts are approximate for CDCl₃. The key differentiator is the coupling pattern of the aromatic protons relative to the hydroxyl position.

References

-

ChemicalBook. (2023). (E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid ethyl ester Properties and Suppliers. Retrieved from

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information: Synthetic procedures for Ethyl Isoferulate (Compound 61). Retrieved from

-

MDPI. (2017). The Structure–Antioxidant Activity Relationship of Ferulates. Molecules, 22(3). Retrieved from

-

National Institutes of Health (PMC). (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer. Retrieved from

Sources

- 1. Ethyl 4-hydroxy-3-methoxycinnamate 98 4046-02-0 [sigmaaldrich.com]

- 2. Ethyl 4-Hydroxy-3-Methoxycinnamate - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. L14960.03 [thermofisher.com]

- 6. ethyl 4-hydroxy-3-methoxycinnamate, 4046-02-0 [thegoodscentscompany.com]

- 7. 155401-23-3 CAS Manufactory [m.chemicalbook.com]

- 8. (E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid ethyl ester | 155401-23-3 [chemicalbook.com]

- 9. buyersguidechem.com [buyersguidechem.com]

- 10. rsc.org [rsc.org]

- 11. The Structure–Antioxidant Activity Relationship of Ferulates | MDPI [mdpi.com]

Difference between ethyl ferulate and ethyl isoferulate

This guide provides an in-depth technical analysis of Ethyl Ferulate and Ethyl Isoferulate , focusing on their structural isomerism, physicochemical properties, and divergent pharmacological profiles.

Executive Summary

Ethyl Ferulate (EF) and Ethyl Isoferulate (EIF) are positional isomers belonging to the phenylpropanoid class. While they share the same molecular formula (

-

Ethyl Ferulate is a potent antioxidant and cytoprotective agent . Its 4-hydroxyl group (para to the conjugated ester chain) enables extensive radical delocalization, making it highly effective against oxidative stress-induced damage (e.g., UV radiation, neurodegeneration).

-

Ethyl Isoferulate exhibits weaker direct antioxidant activity but possesses distinct anti-viral and anti-inflammatory properties. Its 3-hydroxyl group (meta to the side chain) restricts radical resonance stabilization, shifting its utility toward specific receptor modulation rather than direct radical scavenging.

Structural & Physicochemical Characterization

The core difference lies in the substitution pattern on the aromatic ring. This subtle shift dictates their electronic properties and metabolic fate.

Comparative Physicochemical Profile

| Feature | Ethyl Ferulate (EF) | Ethyl Isoferulate (EIF) |

| IUPAC Name | Ethyl 4-hydroxy-3-methoxycinnamate | Ethyl 3-hydroxy-4-methoxycinnamate |

| CAS Number | 4046-02-0 | 148527-38-2 (or 4046-02-0 generic isomer) |

| Molecular Weight | 222.24 g/mol | 222.24 g/mol |

| Melting Point | 63–65 °C | 56–61 °C |

| Boiling Point | 164–166 °C (0.5 mmHg) | ~160–165 °C (0.5 mmHg) |

| LogP (Lipophilicity) | ~2.2 (High membrane permeability) | ~2.1 (High membrane permeability) |

| Key Functional Group | Para-OH (4-position), Meta-OCH | Meta-OH (3-position), Para-OCH |

| UV Absorption |

Structural Isomerism & Resonance Logic

The superior antioxidant capacity of EF is chemically deterministic.

-

EF (Para-OH): Upon donating a hydrogen atom to a free radical, the resulting phenoxyl radical is stabilized by resonance. The unpaired electron can delocalize across the aromatic ring and into the conjugated double bond of the ester side chain.

-

EIF (Meta-OH): The radical formed at the 3-position cannot delocalize into the side chain because the meta position is electronically disconnected from the conjugated system for resonance effects. This results in a less stable radical and lower scavenging potential.

Figure 1: Structure-Activity Relationship (SAR) demonstrating why Ethyl Ferulate is a superior antioxidant compared to Ethyl Isoferulate.

Pharmacological Mechanisms & Applications

Ethyl Ferulate: The Cytoprotective Shield

EF is widely researched for its ability to induce the Nrf2/HO-1 pathway , a master regulator of cellular antioxidant defense.

-

Mechanism: EF penetrates the cell membrane (due to the ethyl ester lipophilicity) and is hydrolyzed to ferulic acid or acts directly. It electrophilically modifies Keap1, releasing Nrf2 to the nucleus.

-

Applications:

-

Cosmetics: UV-B filter and stabilizer for Vitamin C/E formulations.

-

Neuroprotection: Prevents amyloid-

toxicity in Alzheimer's models. -

Anti-Inflammatory: Inhibits NF-

B activation in macrophages.

-

Ethyl Isoferulate: The Specific Modulator

While weaker as a radical scavenger, EIF and its parent acid (isoferulic acid) show specificity in viral and metabolic pathways.

-

Mechanism: The 3-OH/4-OMe motif alters binding affinity to viral proteases and specific kinase inhibitors compared to the 4-OH/3-OMe motif.

-

Applications:

-

Anti-Viral: Isoferulic acid derivatives have shown activity against influenza viral surface proteins.

-

Diabetes: Improves glucose metabolism, potentially via mechanisms distinct from oxidative stress reduction.

-

Experimental Protocols

Synthesis of Ethyl Ferulate / Ethyl Isoferulate

Note: The synthesis for both isomers is analogous, differing only in the starting material (Ferulic Acid vs. Isoferulic Acid).

Reagents:

-

Precursor Acid: Ferulic Acid (for EF) or Isoferulic Acid (for EIF)

-

Catalyst: Thionyl Chloride (

) or conc. Sulfuric Acid (

Protocol (Thionyl Chloride Method):

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

). -

Dissolution: Suspend 10 mmol (1.94 g) of the precursor acid (Ferulic or Isoferulic) in 20 mL of absolute ethanol. Cool to 0°C in an ice bath.

-

Catalyst Addition: Dropwise add 12 mmol (0.87 mL) of thionyl chloride over 10 minutes. Caution: Exothermic reaction, HCl gas evolution.

-

Reflux: Remove ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Dissolve residue in Ethyl Acetate (30 mL).[1]

-

Wash sequentially with: 1M

(2 x 15 mL) to remove unreacted acid, then Brine (15 mL).

-

-

Purification: Dry organic layer over anhydrous

, filter, and concentrate. Recrystallize from Ethanol/Water (1:1) or Hexane.-

Yield: Typically 85–95%.

-

Validation: Check Melting Point (EF: 63–65°C; EIF: 56–61°C).

-

DPPH Radical Scavenging Assay (Comparative)

This assay quantifies the difference in antioxidant power.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Samples: Prepare 10 mM stock solutions of EF and EIF in methanol. Dilute to concentrations ranging from 10–200

M. -

Reaction:

-

Add 100

L of sample to 100 -

Include a Solvent Control (Methanol + DPPH) and a Positive Control (Ascorbic Acid or Trolox).

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Read absorbance at 517 nm (

). -

Calculation:

-

Expected Result: EF will show a significantly lower

(higher potency) than EIF.

-

Synthesis & Workflow Diagram

Figure 2: Parallel synthesis workflow for Ethyl Ferulate and Ethyl Isoferulate via acid-catalyzed esterification.

References

-

Anselmi, C. et al. (2004). Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: A mechanistic insight. Journal of Agricultural and Food Chemistry. Link

-

Karamac, M. et al. (2005). Antioxidant and antiradical activity of ferulates.[4] Czech Journal of Food Sciences. Link

-

Sombutsuwan, P. et al. (2021).[5] A simple and efficient method for synthesis and extraction of ethyl ferulate from γ-oryzanol. Journal of Oleo Science. Link

-

Scapagnini, G. et al. (2004). Ethyl ferulate, a lipophilic polyphenol, induces heme oxygenase-1 and protects rat neurons against oxidative stress. Neuroscience Letters. Link

-

Wang, Y. et al. (2021). Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells. BMC Pharmacology and Toxicology. Link

-

TCI Chemicals. (n.d.). Ethyl 4-Hydroxy-3-methoxycinnamate (Ethyl Ferulate) Product Specifications.Link

Sources

Methodological & Application

Application Note: Enzymatic Transesterification of Ethyl Isoferulate

Executive Summary

This guide details the biocatalytic transesterification of ethyl isoferulate (ethyl 3-hydroxy-4-methoxycinnamate) to synthesize lipophilic or functionalized esters. While ethyl isoferulate exhibits potent antioxidant and antiviral properties, its application in lipid-based formulations (cosmetics, liposomal drugs) is often limited by its polarity.

This protocol utilizes Novozym® 435 (Candida antarctica Lipase B immobilized on acrylic resin) to catalyze the exchange of the ethyl group with long-chain alcohols (e.g., 1-octanol) or polyols. Unlike chemical transesterification, which requires harsh alkaline catalysts that can degrade the phenolic moiety, this enzymatic route proceeds under mild conditions (50–70°C) with high specificity.

Scientific Foundation & Mechanism

The Substrate: Isoferulate vs. Ferulate

Researchers must distinguish between Ethyl Isoferulate (3-OH, 4-OMe) and its isomer Ethyl Ferulate (4-OH, 3-OMe). While the reaction center (the ester carbonyl) is identical, the position of the hydroxyl group affects the molecule's binding affinity in the lipase active site. The 3-OH position in isoferulate generally presents less steric hindrance to the catalytic triad than the 4-OH of ferulate, often resulting in slightly faster initial reaction rates.

Reaction Mechanism: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism characteristic of serine hydrolases.

-

Acylation: Ethyl isoferulate enters the active site. The serine residue attacks the carbonyl, releasing ethanol (First Product, P) and forming a covalent Acyl-Enzyme Intermediate.

-

Deacylation: The nucleophilic alcohol (e.g., octanol) enters, attacks the acyl-enzyme complex, and releases the Alkyl Isoferulate (Second Product, Q), regenerating the free enzyme.

Critical Challenge: The reaction is reversible. The accumulation of ethanol (P) promotes the reverse reaction and can competitively inhibit the enzyme. Therefore, ethanol removal (via vacuum or molecular sieves) is the primary driver of high yields.

Mechanistic Diagram

Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed transesterification of ethyl isoferulate.[1][2]

Critical Process Parameters (CPPs)

| Parameter | Optimization Range | Impact on Reaction |

| Water Activity ( | < 0.1 (Strictly Anhydrous) | High |

| Temperature | 50°C – 70°C | Novozym 435 is thermostable up to ~80°C. Higher T improves solubility of isoferulate but increases thermal inactivation risk over long cycles. |

| Solvent Selection | Toluene, n-Hexane, or Solvent-Free | Hydrophobic solvents ( |

| Molar Ratio | 1:3 to 1:5 (Ester:Alcohol) | Excess alcohol drives equilibrium but simplifies purification if the alcohol is volatile. |

Experimental Protocols

Protocol A: Analytical Scale (Solvent-Based)

Best for kinetic studies, screening different alcohols, or high-value substrates.

Materials:

-

Ethyl Isoferulate (>98% purity).

-

Nucleophile: 1-Octanol (or target alcohol).

-

Solvent: Anhydrous Toluene (dried over 4Å molecular sieves).

-

Catalyst: Novozym® 435 (dried in a desiccator for 24h).

-

Molecular Sieves: 4Å beads (activated).

Workflow:

-

Preparation: In a 20 mL screw-cap vial, dissolve 100 mg (0.45 mmol) of Ethyl Isoferulate in 5 mL of anhydrous Toluene.

-

Substrate Addition: Add 0.90 mmol of 1-Octanol (2:1 molar ratio).

-

Water Control: Add 100 mg of activated 4Å molecular sieves to scavenge produced ethanol and ambient moisture.

-

Initiation: Add 20 mg of Novozym 435 (20% w/w relative to substrate).

-

Incubation: Place in an orbital shaker at 60°C , 200 RPM.

-

Sampling: Withdraw 50 µL aliquots at t=0, 1, 3, 6, and 24 hours. Dilute 1:10 in Methanol (HPLC grade) to quench the reaction (denatures/strips enzyme) and solubilize for analysis.

Protocol B: Preparative Scale (Solvent-Free/Vacuum)

Best for gram-scale synthesis and green chemistry applications.

Workflow:

-

Setup: Use a round-bottom flask equipped with a magnetic stir bar. Connect to a rotary evaporator or a vacuum manifold with a cold trap.

-

Mixture: Combine 5.0 g Ethyl Isoferulate and 15.0 g 1-Octanol (approx 1:5 molar ratio). The excess alcohol acts as the solvent.

-

Heating: Heat the mixture to 70°C until Ethyl Isoferulate is fully dissolved.

-

Catalysis: Add 250 mg (5% w/w) Novozym 435.

-

Vacuum Application: Apply a vacuum of 50–100 mbar .

-

Why? This continuously removes the ethanol byproduct (b.p. 78°C, significantly lower under vacuum) without distilling off the octanol (b.p. 195°C).

-

-

Duration: Run for 6–8 hours.

-

Workup:

-

Filter off the immobilized enzyme (can be washed with acetone and reused).

-

Remove excess 1-Octanol via vacuum distillation.

-

Recrystallize the residue (usually from n-hexane/ethanol mix) to obtain pure Octyl Isoferulate.

-

Analytical Method (HPLC-UV)

To validate conversion, use the following validated HPLC method.

-

System: Agilent 1200 or equivalent with PDA/UV detector.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Wavelength: 320 nm (characteristic of the cinnamoyl backbone).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Methanol (or Acetonitrile)

-

-

Gradient:

-

0-2 min: 40% B (Isocratic)

-

2-15 min: 40% -> 100% B (Linear Gradient)

-

15-20 min: 100% B (Wash)

-

-

Retention Order (Approximate):

-

Isoferulic Acid (Hydrolysis byproduct) - Earliest

-

Ethyl Isoferulate (Starting Material)

-

Octyl Isoferulate (Product) - Latest (Most hydrophobic)

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow from preparation to purification.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Ethanol Inhibition | Apply vacuum (Protocol B) or increase molecular sieves load (Protocol A). |

| Hydrolysis (Acid formation) | High Water Activity | Ensure solvents are dried over 4Å sieves. Check enzyme storage (Novozym 435 absorbs moisture). |

| Slow Reaction Rate | Mass Transfer Limitation | Increase agitation speed (RPM). If solvent-free, viscosity may be too high; add minimal toluene. |

| Enzyme Aggregation | Mechanical Shear | Use an overhead stirrer instead of a magnetic bar for larger volumes to prevent grinding the resin. |

References

-

Compton, D. L., et al. (2000). Lipase-catalyzed synthesis of ferulate esters. Journal of the American Oil Chemists' Society.[3]

-

Zheng, G. W., et al. (2013). Enhanced transesterification of ethyl ferulate with glycerol for preparing glyceryl diferulate using a lipase in ionic liquids. Biotechnology Letters.

-

Sandoval, G., et al. (2015).[4] Lipase-catalyzed preparation of mono- and diesters of ferulic acid. Biocatalysis and Biotransformation.[3][4][5][6][7]

-

Chowdary, G. V., et al. (2000). Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemical Technology.

-

Ortiz, C., et al. (2019). Novozym 435: the "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology.

Sources

Application Note & Protocol: Preparation and Handling of Ethyl Isoferulate Stock Solutions in DMSO

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, quality control, storage, and use of ethyl isoferulate stock solutions in dimethyl sulfoxide (DMSO). Ethyl isoferulate, an ester derivative of ferulic acid, is a compound of significant interest for its antioxidant and anti-inflammatory properties.[1] Accurate and reproducible experimental results are critically dependent on the correct preparation and handling of a stable, precisely concentrated stock solution. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth rationale for key procedural steps to ensure the integrity and reliability of experimental outcomes.

Physicochemical Data & Critical Safety Considerations

A thorough understanding of the physical properties and safety hazards of all reagents is the foundation of a reliable and safe experimental workflow.

Key Physicochemical Data

The essential properties of ethyl isoferulate and the solvent, DMSO, are summarized below.

| Parameter | Ethyl Isoferulate | Dimethyl Sulfoxide (DMSO) |

| Chemical Formula | C₁₂H₁₄O₄ | (CH₃)₂SO |

| Molecular Weight | 222.24 g/mol [2][3] | 78.13 g/mol |

| Appearance | White to off-white powder | Clear, colorless liquid |

| Solubility in DMSO | ≥9.9 mg/mL (~44.5 mM)[4] | Miscible with water and most organic solvents[5] |

| Key Properties | Antioxidant, anti-inflammatory[1] | Aprotic, polar solvent; hygroscopic[6][7]; readily penetrates skin[8][9] |

Mandatory Safety Precautions

Ethyl Isoferulate:

-

May cause skin, eye, and respiratory tract irritation.[10][11][12]

-

The toxicological properties have not been fully investigated.[10][13] Handle with care.

Dimethyl Sulfoxide (DMSO):

-

Primary Hazard: DMSO is an excellent solvent that is rapidly absorbed through the skin.[8][9] It can act as a carrier for other dissolved chemicals, facilitating their entry into the body.[7][9][14] Therefore, extreme caution must be exercised when handling DMSO solutions containing dissolved compounds.

-

Causes skin and serious eye irritation.[8]

-

It is a combustible liquid, so it must be kept away from heat, sparks, and open flames.[6][9][15]

Required Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves at all times. Inspect them before use and change them immediately if contaminated.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A properly fastened lab coat is required to protect from splashes.

-

Work Environment: All weighing and dissolution steps must be performed inside a certified chemical fume hood to prevent inhalation of fine powder and exposure to vapors.

Materials and Equipment

-

Ethyl Isoferulate (powder, purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered (recommended for cell-based assays)

-

Analytical balance (readable to 0.01 mg)

-

Sterile, amber glass vials or polypropylene cryovials with screw caps

-

Calibrated positive displacement or air displacement pipettes with low-retention, sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

-

Required PPE (nitrile gloves, safety goggles, lab coat)

Protocol: Preparation of a 10 mM Ethyl Isoferulate Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. Calculations can be adjusted for different desired concentrations.

Step 1: Pre-Protocol Calculations

The fundamental equation for calculating the required mass of a compound is:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) [16]

Worked Example (for 2 mL of a 10 mM stock):

-

Desired Concentration: 10 mM = 0.010 mol/L

-

Final Volume: 2 mL = 0.002 L

-

Molecular Weight (MW): 222.24 g/mol

Mass (mg) = (0.010 mol/L) × (0.002 L) × (222.24 g/mol ) × (1000 mg/g) = 4.44 mg

Step 2: Weighing and Dissolution

-

Place a sterile weigh boat or paper on the analytical balance and tare it.

-

Carefully weigh 4.44 mg of ethyl isoferulate powder. Record the exact mass.

-

Expertise Note: For accuracy, it is often easier to weigh a slightly different amount (e.g., 4.50 mg) and then adjust the volume of DMSO to achieve the precise target concentration. This avoids chasing a specific mass with the spatula, which can increase handling time and exposure.

-

-

Transfer the weighed powder into a sterile, amber glass vial. Ensure all powder is transferred.

-

Using a calibrated pipette, add 2.0 mL of anhydrous DMSO to the vial.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

-

Trustworthiness Check: Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates or cloudiness.

-

-

If dissolution is slow, the vial can be gently warmed in a 37°C water bath for 5-10 minutes or sonicated for a few minutes.[17] Allow the solution to return to room temperature before proceeding.

Step 3: Aliquoting for Storage

-

Once the stock solution is confirmed to be fully dissolved, immediately prepare single-use aliquots.

-

Pipette small volumes (e.g., 20-100 µL) into sterile, low-binding polypropylene cryovials.

-

Causality Rationale: Aliquoting is a critical self-validating step. It prevents contamination of the entire stock during repeated use and minimizes damage from multiple freeze-thaw cycles.[18] DMSO's hygroscopic nature means that every time the main stock is opened, it can absorb water, potentially causing the hydrophobic ethyl isoferulate to precipitate over time.[6][7][19]

-

Quality Control and Validation

A properly prepared stock solution is the cornerstone of reproducible data.

-

Initial Verification: The primary quality control check is ensuring the solution is completely clear and free of any visible precipitate or undissolved material. If particulates are present, the solution should not be used.

-

Post-Thaw Check: Before each use, thaw a single aliquot at room temperature. Centrifuge the vial briefly to collect the contents and visually inspect for any signs of precipitation. If crystals have formed, gently warm and vortex the solution to attempt redissolution. If it does not fully redissolve, it should be discarded.

-

Advanced Validation (for GMP or long-term studies): For applications requiring the highest level of validation, the concentration and purity of the stock solution can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy by comparing against a standard curve.[20][21]

Storage and Stability

Proper storage is essential to maintain the chemical integrity of ethyl isoferulate.

-

Temperature: Store aliquots at -20°C for short-to-medium term (up to 3 months) or at -80°C for long-term storage (greater than 3 months). [18]

-

Light Protection: Ethyl isoferulate, like many phenolic compounds, may be light-sensitive. Always store aliquots in amber vials or wrap clear vials in aluminum foil to protect from light.[22]

-

Container Seal: Ensure vial caps are tightly sealed to prevent the hygroscopic DMSO from absorbing moisture and to avoid solvent evaporation, which would alter the concentration.[6]

-

Stability: While specific long-term stability data for ethyl isoferulate in DMSO is not widely published, similar compounds stored under these conditions are generally stable for at least 3-6 months.[18][23] However, it is best practice to prepare fresh stock solutions every 3 months for critical experiments.

Protocol: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture.

-

Thaw a single aliquot of the 10 mM ethyl isoferulate stock solution at room temperature.

-

Perform a serial dilution in sterile cell culture medium or phosphate-buffered saline (PBS) to achieve the desired final concentration.

-

Expertise Note: Direct dilution of a highly concentrated DMSO stock into an aqueous medium can sometimes cause the compound to precipitate. A step-wise dilution is recommended to mitigate this.[24] For example, first dilute the 10 mM stock 1:100 in medium to create an intermediate 100 µM solution, then dilute this further to the final concentration.

-

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture well is non-toxic. This is typically below 0.5%, with ≤0.1% being the widely accepted safe limit for most cell lines. [24][25][26]

-

Vehicle Control: Crucially, always include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration of ethyl isoferulate used, but without the compound itself. This allows you to differentiate the effects of the compound from any potential effects of the solvent.[24][26]

Worked Example (Preparing 1 mL of 10 µM working solution):

-

Target: 10 µM final concentration in 1 mL medium.

-

Stock: 10 mM (which is 10,000 µM).

-

Use the dilution formula: M₁V₁ = M₂V₂ [27][28]

-

(10,000 µM) × V₁ = (10 µM) × (1000 µL)

-

V₁ = (10 × 1000) / 10,000 = 1 µL

-

-

Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Final DMSO check: The final DMSO concentration will be (1 µL DMSO / 1000 µL total volume) × 100% = 0.1% . This is an acceptable level for most cell culture experiments.

Workflow Visualization

The following diagram outlines the logical flow for the preparation and handling of ethyl isoferulate stock solutions.

Caption: Workflow for Ethyl Isoferulate Stock Preparation.

References

-

Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl isovalerate, 99%. Retrieved from [Link]

-

Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]

-

Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7945, Ethyl isovalerate. Retrieved from [Link]

-

MP Biomedicals. (2016). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

eviQ. (n.d.). Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Molarity and Solution Units of Concentration. Retrieved from [Link]

-

GraphPad. (n.d.). Molarity Calculator. Retrieved from [Link]

-

ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

-

Richard Louie Chemistry Lectures. (2016). Molarity - Preparations from Stock Solutions. Retrieved from [Link]

-

ResearchGate. (2024). How long can I store stock solution(Benzo[a]pyrene in DMSO)? Retrieved from [Link]

-

PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

-

ChemistryNotes.com. (n.d.). Molarity Calculations | How to Find Molarity of a Solution. Retrieved from [Link]

-

ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments? Retrieved from [Link]

-

ResearchGate. (2015). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

-

Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl isovalerate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736681, Ethyl ferulate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]

-

Yearn Chemical. (2024). How do you use dmso. Retrieved from [Link]

-

Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

-

CampusOptics. (2025). Understanding Chemical Inventory Management. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Quality Control. Retrieved from [Link]

-

BatchMaster Software. (n.d.). Quality Control for Chemical Industries. Retrieved from [Link]

-

Biocompare. (n.d.). Ethyl ferulate. Retrieved from [Link]

-

MDPI. (2014). Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. Retrieved from [Link]

-

PubMed. (n.d.). Physical stability of ethyl diatrizoate nanocrystalline suspension in steam sterilization. Retrieved from [Link]

-

PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

-

ResearchGate. (2012). How to eliminate DMSO completely from the organic reaction mixture in order to do GC and make the solvent as ethyl acetate or DCM? Retrieved from [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

Sources

- 1. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams [mdpi.com]

- 2. Ethyl Ferulate | C12H14O4 | CID 736681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. apexbt.com [apexbt.com]

- 5. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 6. carlroth.com [carlroth.com]

- 7. quora.com [quora.com]

- 8. greenfield.com [greenfield.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. vigon.com [vigon.com]

- 12. aurochemicals.com [aurochemicals.com]

- 13. fishersci.ca [fishersci.ca]

- 14. westliberty.edu [westliberty.edu]

- 15. eviq.org.au [eviq.org.au]

- 16. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. selleckchem.com [selleckchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Quality Control | Pharmaguideline [pharmaguideline.com]

- 21. batchmaster.com [batchmaster.com]

- 22. researchgate.net [researchgate.net]

- 23. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. medchemexpress.cn [medchemexpress.cn]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

- 28. chemistrynotes.com [chemistrynotes.com]

Application Note: Sustainable Synthesis of Ethyl 3-Hydroxy-4-Methoxycinnamate

Executive Summary

This Application Note details two validated green chemistry protocols for the synthesis of Ethyl 3-hydroxy-4-methoxycinnamate (EHMC) , also known as Ethyl Isoferulate. Unlike its structural isomer Ethyl Ferulate (4-hydroxy-3-methoxy), EHMC offers distinct pharmacological profiles, including specific anti-viral and anti-inflammatory activities.

Traditional synthesis often employs toxic solvents (benzene, toluene) and corrosive catalysts (H₂SO₄). This guide presents two alternative pathways compliant with the 12 Principles of Green Chemistry :

-

Biocatalytic Esterification: High-selectivity route using Candida antarctica Lipase B (Novozym 435).

-

Microwave-Assisted Knoevenagel Condensation: High-throughput route using Isovanillin and Ammonium Acetate.

Chemical Context & Isomer Specificity

Critical Distinction: Researchers must verify the starting material identity to avoid isomer confusion.

-

Target: 3-hydroxy-4-methoxy (Isovanillin / Isoferulic Acid series).

-

Common Impurity/Isomer: 4-hydroxy-3-methoxy (Vanillin / Ferulic Acid series).

Reaction Pathway Visualization

The following diagram illustrates the two green pathways to the target molecule.

Caption: Dual-pathway synthesis strategy. Route A utilizes microwave irradiation for speed; Route B utilizes enzymes for mild conditions and high specificity.

Protocol A: Biocatalytic Esterification (High Selectivity)

Best for: High-purity requirements, heat-sensitive substrates, and solvent-free preferences. Green Principle: Catalysis, Benign Solvents, Energy Efficiency.[1][2]

Mechanism

This protocol utilizes Novozym 435 (immobilized Candida antarctica Lipase B).[3] The enzyme catalyzes the esterification of isoferulic acid with ethanol via an acyl-enzyme intermediate. The immobilized nature allows for easy recovery and reuse (up to 10 cycles).

Materials

-

Substrate: Isoferulic Acid (3-hydroxy-4-methoxycinnamic acid) [CAS: 537-73-5].

-

Reagent/Solvent: Absolute Ethanol (excess serves as solvent).

-

Catalyst: Novozym 435 (Novozymes/Sigma-Aldrich).

-

Drying Agent: Molecular Sieves (4Å) or vacuum system.[4]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve Isoferulic Acid (10 mmol, 1.94 g) in Absolute Ethanol (10 mL).

-

Note: Ethanol acts as both reactant and green solvent.

-

-

Catalyst Addition: Add Novozym 435 (10% w/w relative to substrate, ~200 mg).

-

Water Management (Critical): Add activated Molecular Sieves (4Å) to the mixture OR connect the flask to a rotary evaporator set to mild vacuum (560 torr) to continuously remove water by-product.

-

Why? Lipase reactions are reversible. Removing water shifts the equilibrium toward ester synthesis (Le Chatelier’s principle).

-

-

Incubation: Heat to 60°C with orbital shaking (200 rpm) or slow rotation.

-

Duration: 6–24 hours (monitor via TLC/HPLC).

-

-

Termination & Recovery: Filter the mixture to remove the immobilized enzyme.

-

Recycle: Wash the beads with cold ethanol and dry in a desiccator for reuse.

-

-

Purification: Evaporate excess ethanol under reduced pressure. The residue is the pure ester. Recrystallize from ethanol/water if necessary.

Performance Data (Typical)

| Metric | Value | Notes |

| Yield | 92 - 96% | High conversion due to water removal. |

| Purity | >98% | Minimal side products compared to acid catalysis. |

| Temp | 60°C | Mild conditions preserve antioxidant activity. |

| Reusability | 10 Cycles | Enzyme retains >90% activity after 5 cycles. |

Protocol B: Microwave-Assisted Knoevenagel Condensation

Best for: Rapid synthesis, scale-up, and atom economy. Green Principle: Energy Efficiency (Microwave), Atom Economy.

Mechanism

A Knoevenagel condensation between Isovanillin and Diethyl Malonate, followed by in situ decarboxylation (Doebner modification). The use of Ammonium Acetate replaces toxic piperidine/pyridine systems.

Materials

-

Substrate: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [CAS: 621-59-0].

-

Reagent: Diethyl Malonate [CAS: 105-53-3].

-

Catalyst: Ammonium Acetate (NH₄OAc) or Glycine.

-

Equipment: Monowave reactor (e.g., Anton Paar or CEM) or modified domestic microwave with reflux.

Step-by-Step Methodology

-

Reaction Mix: In a microwave-safe vial (10 mL), combine:

-

Isovanillin (5 mmol, 0.76 g)

-

Diethyl Malonate (5.5 mmol, 0.88 g)

-

Ammonium Acetate (0.5 mmol, 38 mg - 10 mol%).

-

-

Solvent-Free Setup: Mix thoroughly. If the mixture is too viscous, add a minimal amount of Ethanol (0.5 mL) to create a slurry.

-

Irradiation: Program the microwave reactor:

-

Temp: 120°C

-

Power: Dynamic (Max 50W)

-

Time: 15–20 minutes.

-

-

Work-up: Cool to room temperature. The mixture will solidify or become a thick oil.

-

Wash: Add cold water (10 mL) to dissolve the catalyst and unreacted malonate. Filter the solid precipitate.

-

Recrystallization: Recrystallize the crude solid from Ethanol:Water (80:20) to obtain needle-like crystals of EHMC.

Process Flow & Enzyme Recycling (Graphviz)

Caption: Closed-loop workflow for Protocol A demonstrating catalyst recovery, essential for improving the E-factor of the process.

Quality Control & Validation

To validate the synthesis of the correct isomer (3-hydroxy-4-methoxy ), use the following markers.

-

Melting Point: 63–65 °C (Distinct from Ethyl Ferulate ~40°C).

-

HPLC: C18 Column, MeOH:Water (70:30) + 0.1% Acetic Acid. Detection @ 320 nm.

-

1H NMR (CDCl₃, 400 MHz):

References

-

Microwave-Assisted Knoevenagel-Doebner Reaction: Frontiers in Chemistry. "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis." Link

-

Enzymatic Esterification (Novozym 435): Scientific Reports. "High Efficient Synthesis of Enzymatic 2-Ethylhexyl Ferulate at Solvent-Free System." (Adapted for Ethyl Isoferulate). Link

-

Green Catalysis (Ammonium Acetate): Banaras Hindu University. "Novel Methods of Knoevenagel Condensation using benign ammonium acetate." Link

-

Product Characterization Data: Sigma-Aldrich. "Ethyl 4-hydroxy-3-methoxycinnamate (Isomer Comparison Data)." Link

-

Ionic Liquid Mediated Synthesis: Institute for Research in Schools. "Towards Greener Fragrances: Esterification Reactions With Ionic Liquids." Link

Sources

- 1. pure.tue.nl [pure.tue.nl]

- 2. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Isoferulate

Welcome to the technical support center for the synthesis of ethyl isoferulate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of ethyl isoferulate in your experiments.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of ethyl isoferulate. The solutions provided are based on established principles of organic synthesis and aim to help you diagnose and resolve problems in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: My ethyl isoferulate yield is consistently low. What are the most common causes?

Several factors can contribute to low yields in the synthesis of ethyl isoferulate. The most common culprits include:

-

Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.[1][2]

-

Reversibility of the Reaction: Esterification reactions, particularly the Fischer-Speier method, are reversible.[3][4][5] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[3][5]

-

Side Reactions: Isoferulic acid possesses a phenolic hydroxyl group and a double bond, which can be susceptible to side reactions under certain conditions, such as oxidation or polymerization, especially at elevated temperatures.

-

Loss of Product During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[1][2] For instance, if the pH is not carefully controlled during aqueous workup, the desired ester might be hydrolyzed back to the carboxylic acid.

-

Purity of Reagents and Solvents: The presence of impurities, especially water, in your starting materials (isoferulic acid, ethanol) or solvent can interfere with the reaction and reduce the yield.[1]

Q2: I am using the Fischer-Speier esterification method. How can I drive the reaction equilibrium towards the product side?

To maximize the yield in a Fischer-Speier esterification, you need to shift the equilibrium to favor the formation of ethyl isoferulate. This can be achieved by:

-

Using an Excess of a Reactant: Employing a large excess of ethanol is a common strategy.[3][6][7] According to Le Chatelier's principle, this will drive the reaction forward.

-

Removing Water as it Forms: This is a highly effective method. Techniques include:

Q3: My reaction mixture is turning dark, and I'm getting a lot of tar-like byproducts. What's happening and how can I prevent it?

Darkening of the reaction mixture and the formation of tar often indicate decomposition or polymerization of the starting material or product. Phenolic compounds like isoferulic acid can be sensitive to oxidation, especially at high temperatures and in the presence of strong acids.

Preventative Measures:

-

Lower the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[10] Try running the reaction at a milder temperature for a longer duration.

-

Use a Milder Catalyst: Strong acids like sulfuric acid can be harsh. Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[8]

-

Perform the Reaction Under an Inert Atmosphere: To prevent oxidation, blanket the reaction with an inert gas like nitrogen or argon.

-

Consider a Milder Esterification Method: If the problem persists, the Steglich esterification, which is performed under neutral and mild conditions, might be a better alternative for your substrate.[6][11][12]

Q4: I'm having trouble removing the dicyclohexylurea (DCU) byproduct from my Steglich esterification. What is the best way to purify my ethyl isoferulate?

Dicyclohexylurea (DCU) is a common byproduct of Steglich esterification using DCC as a coupling agent and is notoriously difficult to remove due to its low solubility in many organic solvents.[12]

Purification Strategies:

-

Filtration: A significant portion of the DCU will precipitate out of the reaction mixture and can be removed by filtration.

-

Solvent Selection for Precipitation: After the reaction, cooling the mixture or adding a non-polar solvent like hexane can further precipitate the DCU.

-

Column Chromatography: Flash column chromatography on silica gel is often the most effective way to separate your product from any remaining DCU and other impurities.[1]

-

Alternative Carbodiimides: Consider using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[11]

Q5: Can I use enzymatic catalysis for the synthesis of ethyl isoferulate? What are the advantages and potential challenges?

Yes, enzymatic catalysis using lipases is a viable and often advantageous method for synthesizing ethyl isoferulate.[9][13][14]

Advantages:

-

High Selectivity: Enzymes can be highly selective, potentially avoiding side reactions involving the phenolic hydroxyl group.[13]

-

Mild Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH, which is beneficial for sensitive substrates.[15]

-

Environmentally Friendly: Enzymes are biodegradable catalysts, making the process greener.

Potential Challenges:

-

Lower Reaction Rates: Enzymatic reactions can be slower than conventional chemical methods, sometimes requiring longer reaction times.[9][13]

-

Enzyme Inhibition: High concentrations of substrates or products can sometimes inhibit the enzyme, leading to lower conversions.[16]

-

Cost and Stability of the Enzyme: Enzymes can be expensive, and their stability can be a concern. Immobilization of the enzyme can help with reuse and improve stability.[17]

II. Detailed Experimental Protocols

Here are step-by-step protocols for common methods of synthesizing ethyl isoferulate.

Protocol 1: Fischer-Speier Esterification

This method utilizes an acid catalyst and an excess of ethanol to drive the reaction.

Materials:

-

Isoferulic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve isoferulic acid in a large excess of anhydrous ethanol (e.g., 20-50 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-TsOH (e.g., 0.1 equivalents) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolves.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl isoferulate.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure ethyl isoferulate.[18]

-

Protocol 2: Steglich Esterification

This method is ideal for acid-sensitive substrates as it proceeds under mild, neutral conditions.[6]

Materials:

-

Isoferulic acid

-

Anhydrous ethanol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoferulic acid in anhydrous DCM.

-

Reagent Addition: Add anhydrous ethanol (1.0-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) to the solution.

-

Coupling Agent Addition: Cool the mixture in an ice bath (0 °C). In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. If using EDC, it can be added directly as a solid.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Workup:

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

-

Combine the filtrates and wash with dilute hydrochloric acid (e.g., 1 M HCl) to remove DMAP, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 3: Enzymatic Synthesis using Immobilized Lipase

This protocol provides a greener alternative for the synthesis of ethyl isoferulate.

Materials:

-

Isoferulic acid

-

Ethanol

-

Immobilized lipase (e.g., Novozym® 435 or lipase immobilized on celite)[14][17]

-

An organic solvent (e.g., tert-butyl alcohol or DMSO)[9][14][17]

-

Molecular sieves (optional, but recommended)

Procedure:

-

Reaction Setup: In a flask, dissolve isoferulic acid and ethanol in the chosen organic solvent. A molar ratio of ethanol to isoferulic acid of 1.5:1 has been reported to be effective.[9]

-

Addition of Catalyst: Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity and should be optimized.

-

Water Removal (Optional): Add activated molecular sieves to the mixture to remove water and drive the equilibrium towards product formation.[9]

-

Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 45 °C) for an extended period (e.g., 24-120 hours).[9][13][14] Monitor the reaction progress by HPLC or TLC.

-

Workup:

-

Once the desired conversion is achieved, separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and potentially reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography if necessary.

III. Data and Workflow Visualization

Table 1: Comparison of Synthesis Methods for Ethyl Isoferulate

| Feature | Fischer-Speier Esterification | Steglich Esterification | Enzymatic Catalysis |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH)[8] | DCC/DMAP or EDC/DMAP[11][12] | Lipase[9][13] |

| Reaction Conditions | High temperature (reflux)[8] | Mild (0 °C to room temperature)[12] | Mild (e.g., 30-50 °C)[9][14] |

| Advantages | Inexpensive reagents, suitable for large scale.[4] | High yields, suitable for acid-sensitive substrates.[6][19] | High selectivity, environmentally friendly.[13] |

| Disadvantages | Reversible reaction, harsh conditions can lead to side reactions.[3][4] | Expensive reagents, difficult to remove urea byproduct (with DCC).[20] | Slower reaction rates, potential for enzyme inhibition.[9][13] |

| Typical Yields | Variable, can be high with efficient water removal (e.g., >80%).[21][22] | Generally high (e.g., >80%).[18] | Variable, depends on enzyme and conditions (e.g., can be >70%).[17] |

Diagrams

Fischer-Speier Esterification Workflow

Caption: General workflow for Fischer-Speier esterification of isoferulic acid.

Steglich Esterification Mechanism

Caption: Simplified mechanism of DMAP-catalyzed Steglich esterification.

IV. References

-

University of Rochester. Troubleshooting: How to Improve Yield. ([Link])

-

The-Lipase-catalyzed-Synthesis-of-Ethyl-Ferulate.pdf - ResearchGate. ([Link])

-

Sombutsuwan, P., Jirattisakul, A., Nakornsadet, A., et al. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Journal of Oleo Science, 70(6), 757-767. ([Link])

-

Sharma, G., Kumar, R., Sharma, A., & Pathak, D. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(50), 35089-35111. ([Link])

-

Wikipedia. Steglich esterification. ([Link])

-

The Royal Society of Chemistry. Electronic Supplementary Information for Part A: Synthetic procedures. ([Link])

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. ([Link])

-

Chemistry LibreTexts. Fischer Esterification. ([Link])

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])

-

Wikipedia. Fischer–Speier esterification. ([Link])

-

Sombutsuwan, P., et al. (2021). A simple and efficient method for synthesis and extraction of ethyl ferulate from γ-oryzanol. Journal of Oleo Science, 70(6), 757-767. ([Link])

-

Quora. What could be reason for getting a very low yield in organic chemistry? ([Link])

-

Scribd. Steglich Esterification Guide. ([Link])

-

Kumar, A., & Kanwar, S. S. (2011). Synthesis of ethyl ferulate in organic medium using celite-immobilized lipase. Bioresource technology, 102(3), 2162–2167. ([Link])

-

Organic Chemistry Portal. Fischer Esterification. ([Link])

-

Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. ([Link])

-

Organic Chemistry Portal. Steglich Esterification. ([Link])

-

Atlantis Press. The Lipase-catalyzed Synthesis of Ethyl Ferulate. ([Link])

-

OperaChem. Fischer Esterification-Typical Procedures. ([Link])

-

MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ([Link])

-

Redalyc. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. ([Link])

-

Wiley Online Library. Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. ([Link])

-

PubMed. Synthesis of ethyl ferulate in organic medium using celite-immobilized lipase. ([Link])

-

Reddit. Synthesis - General tips for improving yield? ([Link])

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. ([Link])

-

Semantic Scholar. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. ([Link])

Sources

- 1. Troubleshooting [chem.rochester.edu]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steglich esterification - Wikipedia [en.wikipedia.org]

- 13. The Lipase-catalyzed Synthesis of Ethyl Ferulate | Atlantis Press [atlantis-press.com]

- 14. Synthesis of ethyl ferulate in organic medium using celite-immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. Steglich Esterification [organic-chemistry.org]

- 20. d-nb.info [d-nb.info]

- 21. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. murex.mahidol.ac.th [murex.mahidol.ac.th]

Separation of ethyl ferulate and ethyl isoferulate isomers

Technical Support Center: Isomer Separation & Purification Topic: Separation of Ethyl Ferulate (EF) and Ethyl Isoferulate (EIF) Ticket ID: ISO-SEP-001 Status: Open

Welcome to the Separation Science Support Center.

You are likely accessing this guide because you are facing the "Twin Peak" problem. Ethyl Ferulate (EF) and Ethyl Isoferulate (EIF) are positional isomers (regioisomers) of hydroxycinnamic acid esters. They share identical molecular weights (222.24 g/mol ) and nearly identical polarity, making baseline separation on standard C18 columns frustratingly difficult.

This guide moves beyond basic protocols to address the mechanistic differences you must exploit to separate them: the subtle variation in electron density distribution caused by the position of the hydroxyl (-OH) versus methoxy (-OCH₃) groups on the phenyl ring.

Module 1: Analytical Separation (HPLC-UV)

The Challenge: Co-elution on standard C18 columns due to identical hydrophobicity.

Troubleshooting Protocol

Q: My peaks are merging. How do I improve resolution (

A: Switch the Stationary Phase Mechanism.

Standard C18 columns rely on hydrophobic interaction. Since EF and EIF have similar logP values, this mechanism is insufficient. You must exploit

-

Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column.

-

Why: The specific position of the electron-donating methoxy group (C3 in EF vs. C4 in EIF) alters the electron density of the aromatic ring. Phenyl-based columns interact with these

-electrons differently, often providing the necessary selectivity (

-

Q: Which mobile phase modifier works best?

A: Acid suppression is non-negotiable. Both isomers possess a phenolic hydroxyl group.

-

Protocol: Use 0.1% Formic Acid or 0.1% Acetic Acid in water (Solvent A).

-

Mechanism:[1] You must keep the pH < 3.0. This ensures the phenolic proton remains protonated (neutral). If the pH rises near the pKa (approx 8-9, but local effects matter), partial ionization will cause peak tailing and shifting retention times, destroying resolution.

Data Table 1: Recommended HPLC Conditions

| Parameter | Standard Protocol (Starting Point) | High-Resolution Protocol (Isomer Specific) |

| Column | C18 (ODS), 5µm | Phenyl-Hexyl or Pentafluorophenyl (PFP) , 2.7µm |

| Mobile Phase A | Water + 0.1% Phosphoric Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol | Acetonitrile (Sharper peaks for aromatics) |

| Gradient | 50-80% B over 20 min | Isocratic hold at optimized % (e.g., 35% B) for max |

| Detection | 320 nm (General) | 325 nm (Specific to ferulic conjugation) |

Workflow Visualization: HPLC Method Development

Caption: Decision tree for optimizing HPLC separation of regioisomers, prioritizing stationary phase chemistry over simple gradient changes.

Module 2: Preparative Purification (HSCCC)

The Challenge: Scaling up separation without irreversible adsorption or degradation. Technique: High-Speed Counter-Current Chromatography (HSCCC).[2][3]

Q: Why use HSCCC instead of Prep-HPLC? A: Isomers often have different solubilities in biphasic systems even if they have similar retention on solid supports. HSCCC eliminates the solid support, preventing irreversible adsorption of the phenolic ring and allowing for 100% sample recovery.

Q: What is the "Golden" Solvent System for these isomers? A: The HEMWat (n-Hexane / Ethyl Acetate / Methanol / Water) system is the industry standard for phenylpropanoids.

Protocol: The "Sweet Spot" Screening

You are looking for a partition coefficient (

-

Test System 1: n-Hexane : EtOAc : MeOH : Water (1:1:1:1).[3]

-

Procedure: Mix, equilibrate, separate phases. Dissolve a small amount of crude isomer mix. Analyze upper and lower phases by HPLC.

-

Calculation:

.

-

-

Adjustment:

-

If

(Compounds prefer upper organic phase): Increase the polarity of the lower phase (add more water/MeOH). -

If

(Compounds prefer lower aqueous phase): Increase the lipophilicity (add more EtOAc).

-

Recommended System for Ethyl Ferulate/Isoferulate: n-Hexane : Ethyl Acetate : Methanol : Water (4:5:4:5) Note: This ratio slightly favors the solubility of the ethyl esters while maintaining enough polarity difference to separate the regioisomers based on their intramolecular hydrogen bonding capabilities.

Workflow Visualization: HSCCC Solvent Selection

Caption: Iterative logic for tuning the biphasic solvent system to achieve ideal partition coefficients (K) for isomer separation.

Module 3: Structural Confirmation (NMR)

The Challenge: You have separated two peaks. Which one is Ethyl Ferulate?

Q: How do I distinguish them using 1H-NMR? A: Focus on the NOESY (Nuclear Overhauser Effect Spectroscopy) correlations and the coupling patterns of the aromatic ring.

1. The "Methoxy" Marker:

-

Ethyl Ferulate (3-OMe, 4-OH): The methoxy group at position 3 is spatially close to the proton at position 2 (H-2). You will see a strong NOE correlation between the methoxy singlet (

ppm) and the H-2 doublet ( -

Ethyl Isoferulate (3-OH, 4-OMe): The methoxy group is at position 4. It is flanked by H-3 and H-5. However, due to the 3-OH, the symmetry is broken. The most distinct confirmation is HMBC (Heteronuclear Multiple Bond Correlation).

-

EF: Methoxy protons correlate to C3. C3 correlates to H-2.

-

EIF: Methoxy protons correlate to C4. C4 correlates to H-3 and H-5.

-

2. Intramolecular Hydrogen Bonding: In CDCl₃ (non-polar solvent), the phenolic proton (-OH) signal will differ.

-

EF: The OH at C4 is less sterically hindered and forms intermolecular bonds (concentration dependent).

-

EIF: The OH at C3 is adjacent to the ester side chain (via the ring), potentially influencing the shift, though less significant than in the acid form.

References

-

HSCCC Methodology for Phenylpropanoids

-

Source: Separation of ferulic acid derivatives from Notopterygium incisum.[4]

- Relevance: Establishes the HEMWat solvent system utility for ferul

-

Link:

-

-

Synthesis and Properties of Ethyl Ferulate

-

Source:Journal of Oleo Science, "A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate".[5]

- Relevance: Provides HPLC-PDA detection parameters (319 nm)

-

Link:

-

-

NMR Identification of Isomers

- Source: Creative Biostructure, "How NMR Helps Identify Isomers".

- Relevance: General principles for distinguishing regioisomers using NOESY/HMBC.

-

Link:

-

General HPLC Optimization for Phenolic Acids